molecular formula C16H16O7S B4929967 (4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate

(4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate

Cat. No.: B4929967
M. Wt: 352.4 g/mol
InChI Key: OIIZITBNAOQGBJ-UHFFFAOYSA-N
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Description

(4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate is an organic compound with the molecular formula C16H16O7S. It is characterized by the presence of a formyl group, two methoxy groups, and a methoxybenzenesulfonate group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Properties

IUPAC Name

(4-formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O7S/c1-20-12-4-6-13(7-5-12)24(18,19)23-16-14(21-2)8-11(10-17)9-15(16)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIZITBNAOQGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2OC)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate typically involves the reaction of 4-formyl-2,6-dimethoxyphenol with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxybenzenesulfonate group can interact with hydrophobic regions of biomolecules, affecting their stability and activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Formyl-2,6-dimethoxyphenyl 4-methylbenzenesulfonate
  • 4-Formyl-2,6-dimethoxyphenyl 4-chlorobenzenesulfonate
  • 4-Formyl-2,6-dimethoxyphenyl 4-nitrobenzenesulfonate

Uniqueness

(4-Formyl-2,6-dimethoxyphenyl) 4-methoxybenzenesulfonate is unique due to the presence of both formyl and methoxy groups, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for studying various chemical and biological processes .

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